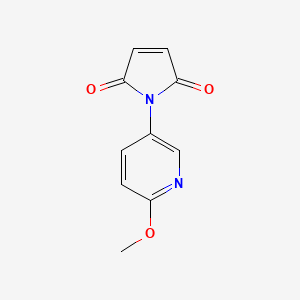

1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

描述

1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a pyrrole-2,5-dione moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrrole-2,5-dione compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.

化学反应分析

Types of Reactions

1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

科学研究应用

Medicinal Chemistry

1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione serves as a versatile scaffold for the development of bioactive compounds. Its structural features enable modifications that can lead to enhanced pharmacological properties.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to inhibit the proliferation of human breast cancer cells in vitro.

- Antimicrobial Properties : The compound has been tested for antimicrobial activity against a range of pathogens. Research demonstrated that certain derivatives possess potent antibacterial effects, making them candidates for new antibiotic development.

Neuropharmacology

Research indicates potential applications in neuropharmacology, particularly in treating neurological disorders. Compounds derived from this structure have been evaluated for their ability to modulate neurotransmitter systems.

- Cognitive Enhancement : Some studies suggest that modifications to this compound can enhance cognitive functions in animal models, indicating its potential use in treating conditions like Alzheimer's disease.

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials.

- Organic Electronics : Research has explored its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the compound make it suitable for use as a hole transport material.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against breast cancer cells |

| Antimicrobial agents | Potent activity against various bacterial strains | |

| Neuropharmacology | Cognitive enhancers | Improved cognitive function in animal models |

| Material Science | Organic electronics | Suitable as a hole transport material in OLEDs |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of modified derivatives of this compound. The results showed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuropharmacological Effects

In a separate investigation published in the Journal of Neurochemistry, derivatives of this compound were administered to mice models exhibiting cognitive deficits. The results indicated significant improvements in memory retention and learning capabilities compared to control groups.

作用机制

The mechanism of action of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound shares the methoxypyridine moiety but differs in the heterocyclic ring structure.

2-methoxypyridine: A simpler compound with a methoxy group on the pyridine ring, used as a building block in organic synthesis.

Uniqueness

1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of the methoxypyridine and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 138949-31-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant research findings.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.18 g/mol

- CAS Number : 138949-31-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The details of these synthetic routes can vary based on the desired purity and yield.

Anti-inflammatory Activity

One significant aspect of this compound's biological activity is its potential as a cyclooxygenase (COX) inhibitor. Research indicates that derivatives of pyrrole-2,5-diones exhibit selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Key Findings :

- A study demonstrated that certain derivatives showed IC50 values as low as 6.0 nM for COX-2 inhibition, indicating strong potency compared to traditional COX inhibitors like celecoxib .

Antitumor Activity

Another area of investigation is the antitumor potential of this compound. Studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines.

Case Study :

In vitro assays revealed that compounds derived from pyrrole structures exhibited significant antiproliferative effects against colon cancer cell lines (GI50 values around ) and showed promise in vivo in rat models of chemically induced colon cancer .

The biological activity of this compound is believed to be mediated through the following mechanisms:

- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.

- Interaction with Growth Factor Receptors : Molecular docking studies suggest that it may also interact with ATP-binding domains in growth factor receptors like EGFR and VEGFR2, which are implicated in tumor growth and metastasis .

Data Table: Biological Activity Summary

常见问题

Basic Questions

Q. What synthetic routes are recommended for synthesizing 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione?

A plausible approach involves coupling a substituted pyridine precursor with a dihydro-pyrrole-dione moiety. Key steps include:

- Reagent Selection : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the methoxypyridine group to the pyrrole-dione scaffold.

- Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for yield and purity .

- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the compound.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and hydrogen bonding. For example, methoxy protons (~δ 3.8–4.0 ppm) and pyrrole-dione carbonyl signals (~δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (204.18 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to analyze dihedral angles between pyridine and pyrrole-dione planes (e.g., ~78° in related analogs) .

Q. How can researchers assess the compound’s purity and stability under storage?

- Analytical Methods : Use HPLC with UV detection (λ ~254 nm) and TLC (silica gel, Rf ~0.3–0.5 in ethyl acetate).

- Stability Testing : Monitor degradation under varying temperatures (-20°C to 25°C) and humidity levels via accelerated stability studies .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition) be resolved?

Discrepancies may arise from assay conditions or structural variations. Methodological solutions include:

- Standardized Assays : Replicate phospholipase C/A2 inhibition studies (as in ) under controlled pH, temperature, and substrate concentrations.

- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs (e.g., fluorinated or methylated derivatives) to identify critical functional groups .

- Computational Modeling : Use molecular docking to predict binding affinities to enzyme active sites (e.g., AutoDock Vina).

Q. What experimental strategies optimize the compound’s reactivity in catalytic systems?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for regioselective functionalization of the pyridine ring.

- Solvent Effects : Evaluate polar solvents (DMF, DMSO) to stabilize intermediates in nucleophilic substitution reactions.

- Kinetic Studies : Apply pseudo-first-order kinetics to determine rate-limiting steps in multi-step syntheses .

Q. How can computational methods clarify the compound’s electronic and steric properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Conformational Analysis : Simulate dihedral angle flexibility between pyridine and pyrrole-dione moieties using Gaussian or ORCA software .

- Solvent Modeling : Include implicit solvent models (e.g., COSMO) to assess solvation effects on reactivity .

Q. What experimental designs address low yields in multi-step syntheses?

- DoE Frameworks : Apply fractional factorial designs to screen critical variables (e.g., reaction time, stoichiometry) .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Byproduct Analysis : Characterize impurities via LC-MS and modify protecting group strategies to minimize side reactions.

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting structural data (e.g., crystallography vs. NMR)?

- Cross-Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange affecting resonance splitting.

- Synchrotron Studies : Use high-resolution X-ray sources to resolve ambiguities in electron density maps.

Q. What statistical approaches reconcile variability in biological assay results?

属性

IUPAC Name |

1-(6-methoxypyridin-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-8-3-2-7(6-11-8)12-9(13)4-5-10(12)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWYUJMNFZCRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。